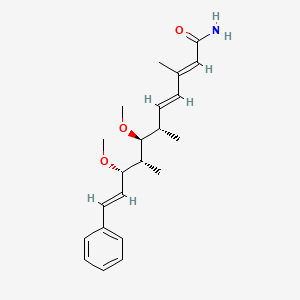
Crocacin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crocacin C is a natural product found in Chondromyces crocatus with data available.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Crocacin C has shown promise in the pharmaceutical industry, particularly due to its cytotoxic effects against various cell lines. Initial studies indicate that it can moderately inhibit the growth of Gram-positive bacteria and exhibit antifungal activity.
Case Study: Cytotoxicity
A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. In vitro assays revealed that this compound could induce apoptosis in these cells, suggesting its potential as an anticancer agent .
Agricultural Applications
The agricultural sector is exploring this compound as a lead compound for developing new fungicides. Its unique mechanism of action makes it an attractive candidate for combating fungal pathogens that are resistant to existing treatments.
Fungicidal Activity
- This compound has been tested against various plant pathogens, showing effectiveness in inhibiting fungal growth. For example, it demonstrated activity against Blumeria graminis (wheat powdery mildew) and Phytophthora infestans (potato late blight) in laboratory settings .
Stability Challenges
Despite its efficacy, this compound and its analogs face stability issues under field conditions. Studies have shown that these compounds exhibit low photostability, which limits their practical application as agricultural fungicides. For instance, crocacin A and D lost significant amounts of their active form within minutes of exposure to simulated sunlight .
Synthesis and Structural Insights
The synthesis of this compound has been achieved through various methods, emphasizing its complex structure and the challenges associated with its production.
Synthesis Overview
- This compound has been synthesized using a total synthesis approach involving multiple steps from commercially available precursors. For example, one method reported a synthesis involving ten linear steps with an overall yield of 5% .
Structural Characteristics
- This compound is characterized by a polyketide fragment that contributes to its biological activity. Its structural features have been studied using molecular modeling techniques to design more stable analogs with enhanced fungicidal properties .
The following table summarizes the biological activities of this compound compared to other members of the crocacin family:
| Compound | Antifungal Activity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| Crocacin A | Moderate | High | Inhibits cytochrome bc1 complex |
| Crocacin B | None | None | - |
| This compound | Moderate | Moderate | Inhibits mitochondrial respiration |
| Crocacin D | High | High | Inhibits cytochrome bc1 complex |
Propiedades
Número CAS |
237425-38-6 |
|---|---|
Fórmula molecular |
C22H31NO3 |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
(2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienamide |
InChI |
InChI=1S/C22H31NO3/c1-16(15-21(23)24)11-12-17(2)22(26-5)18(3)20(25-4)14-13-19-9-7-6-8-10-19/h6-15,17-18,20,22H,1-5H3,(H2,23,24)/b12-11+,14-13+,16-15+/t17-,18+,20-,22-/m0/s1 |
Clave InChI |
JCMQQWWEDGWMJB-ZAFMVVCLSA-N |
SMILES |
CC(C=CC(=CC(=O)N)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC |
SMILES isomérico |
C[C@@H](/C=C/C(=C/C(=O)N)/C)[C@@H]([C@H](C)[C@H](/C=C/C1=CC=CC=C1)OC)OC |
SMILES canónico |
CC(C=CC(=CC(=O)N)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC |
Sinónimos |
crocacin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















